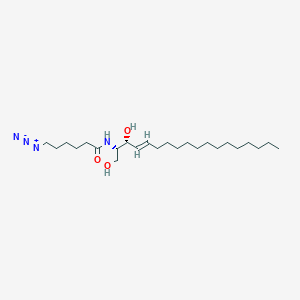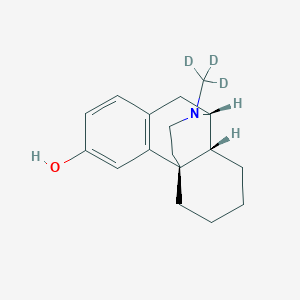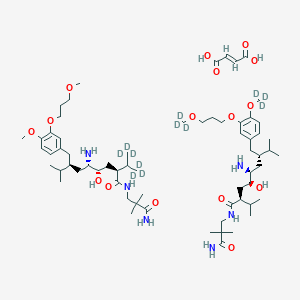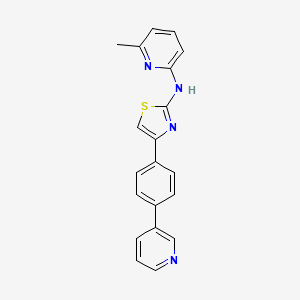
N-(6-azidohexanoyl)-D-erythro-sphingosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-azidohexanoyl)-D-erythro-sphingosine is a synthetic compound that combines a sphingosine backbone with an azidohexanoyl group. This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The azido group (-N3) is particularly notable for its reactivity, making the compound useful in click chemistry and other bioorthogonal reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-azidohexanoyl)-D-erythro-sphingosine typically involves the modification of sphingosine with 6-azidohexanoic acid. The process begins with the activation of 6-azidohexanoic acid, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The activated acid is then reacted with sphingosine under mild conditions to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-azidohexanoyl)-D-erythro-sphingosine undergoes various chemical reactions, primarily driven by the azido group. These reactions include:
Click Chemistry: The azido group reacts with alkynes in the presence of a copper catalyst to form triazoles.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Click Chemistry: Copper (I) catalysts, such as copper (I) bromide or copper (I) sulfate, are commonly used in the presence of a ligand like tris(benzyltriazolylmethyl)amine (TBTA).
Reduction: Triphenylphosphine in the presence of water or lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products
Click Chemistry: Triazole derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(6-azidohexanoyl)-D-erythro-sphingosine has several applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.
Biology: Employed in bioorthogonal labeling and imaging studies to track biological processes.
Medicine: Potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of functionalized materials and nanotechnology.
Wirkmechanismus
The mechanism of action of N-(6-azidohexanoyl)-D-erythro-sphingosine is largely dependent on the azido group. In click chemistry, the azido group reacts with alkynes to form stable triazole rings, which can be used to link molecules together . In biological systems, the azido group can be used for bioorthogonal labeling, allowing for the specific tagging of biomolecules without interfering with native biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-azidohexanoic acid: A simpler molecule with similar reactivity but lacking the sphingosine backbone.
Azido-fatty acids: Used in similar applications for studying fatty acid metabolism and biosynthesis.
Azido-modified peptides: Employed in click chemistry for the synthesis of peptide-based materials.
Uniqueness
N-(6-azidohexanoyl)-D-erythro-sphingosine is unique due to its combination of a sphingosine backbone and an azidohexanoyl group. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile tool in both research and industrial settings .
Eigenschaften
Molekularformel |
C24H46N4O3 |
|---|---|
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
6-azido-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide |
InChI |
InChI=1S/C24H46N4O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-23(30)22(21-29)27-24(31)19-16-14-17-20-26-28-25/h15,18,22-23,29-30H,2-14,16-17,19-21H2,1H3,(H,27,31)/b18-15+/t22-,23+/m0/s1 |
InChI-Schlüssel |
ZXFVIEGVAJLSBT-PGHYDBKUSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCN=[N+]=[N-])O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCN=[N+]=[N-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[2,2-dimethyl-4-[(3S)-3-[[3-(methylamino)phenyl]carbamoylamino]-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-1-yl]-3-oxobutyl] acetate](/img/structure/B11936898.png)
![7,8,9,10-Tetrahydrobenzo[def]chrysene-9,10-diol](/img/structure/B11936911.png)




